molecular formula C34H24N6O10 B15149246 N'~1~,N'~3~-bis{[3-(4-nitrophenoxy)phenyl]carbonyl}benzene-1,3-dicarbohydrazide

N'~1~,N'~3~-bis{[3-(4-nitrophenoxy)phenyl]carbonyl}benzene-1,3-dicarbohydrazide

Cat. No.: B15149246
M. Wt: 676.6 g/mol
InChI Key: DITUYZBWFZKSKA-UHFFFAOYSA-N
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Description

3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE is a complex organic compound characterized by its multiple nitrophenoxy and benzohydrazide groups

Properties

Molecular Formula

C34H24N6O10

Molecular Weight

676.6 g/mol

IUPAC Name

1-N',3-N'-bis[3-(4-nitrophenoxy)benzoyl]benzene-1,3-dicarbohydrazide

InChI

InChI=1S/C34H24N6O10/c41-31(35-37-33(43)23-6-2-8-29(19-23)49-27-14-10-25(11-15-27)39(45)46)21-4-1-5-22(18-21)32(42)36-38-34(44)24-7-3-9-30(20-24)50-28-16-12-26(13-17-28)40(47)48/h1-20H,(H,35,41)(H,36,42)(H,37,43)(H,38,44)

InChI Key

DITUYZBWFZKSKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NNC(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as 3-(4-nitrophenoxy)phenylboronic acid . The reaction conditions often require specific reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitrophenoxy groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzohydrazide moiety may also play a role in binding to specific proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE is unique due to its complex structure, which includes multiple nitrophenoxy and benzohydrazide groups

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